ethyl 4-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate
Description
This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 2 with a 4-methylphenyl group. An acetyl linker connects the heterocyclic system to an ethyl 4-aminobenzoate moiety via an amide bond.
Properties
IUPAC Name |
ethyl 4-[[2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-3-32-24(31)18-8-10-19(11-9-18)25-22(29)15-27-12-13-28-21(23(27)30)14-20(26-28)17-6-4-16(2)5-7-17/h4-14H,3,15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEFIDCGYVJHLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a compound of interest within the realm of medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo-pyrazine core, which is known for its diverse biological activities. The structural formula can be represented as follows:
This compound includes:
- An ethyl ester group,
- A pyrazolo[1,5-a]pyrazine moiety,
- An acetylamino group attached to a benzoate.
Anticancer Properties
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activities. For instance, compounds containing the pyrazolo structure have been shown to inhibit cell proliferation in various cancer cell lines. A study screening a library of pyrazolo derivatives found that several compounds led to decreased cell viability in MDA-MB-231 (human breast cancer) cells when assessed via MTT assay, indicating their potential as anticancer agents .
Table 1: Summary of Anticancer Activity in Pyrazolo Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 10 | Inhibition of cell cycle progression |
| Compound B | A549 (lung cancer) | 15 | Induction of apoptosis |
| Ethyl 4-({[2-(4-methylphenyl)-...}) | MDA-MB-231 | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of pyrazolo derivatives has also been explored. Compounds similar in structure have demonstrated activity against Mycobacterium tuberculosis, with mechanisms involving disruption of essential metabolic pathways . The introduction of various substituents on the pyrazolo ring has been linked to enhanced activity against bacterial strains.
Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound | MIC (µg/mL) | Target Pathway |
|---|---|---|
| Compound C | 5 | Cell wall biosynthesis |
| Ethyl 4-({[2-(4-methylphenyl)-...}) | TBD | TBD |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Many pyrazolo compounds act as inhibitors of specific enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : The compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antibacterial Mechanisms : The structural features allow for interaction with bacterial enzymes critical for survival, disrupting their metabolic functions.
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of a series of pyrazolo derivatives, including ethyl 4-({[2-(4-methylphenyl)-...}). These studies confirmed their efficacy against various cancer and bacterial cell lines while highlighting the importance of structural modifications in enhancing biological activity .
Example Study: Anticancer Screening
In a recent study, researchers synthesized several analogs based on the pyrazolo framework and evaluated their anticancer properties using high-throughput screening methods. The results indicated that specific substitutions on the aromatic rings significantly improved potency against targeted cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitutions on the Pyrazolo[1,5-a]Pyrazinone Core
The 2-aryl substituent on the pyrazolo-pyrazinone ring is critical for modulating electronic and steric effects:
- Target compound : 4-methylphenyl (electron-donating methyl group).
- : 4-chlorophenyl (electron-withdrawing Cl) increases molecular polarity (C22H17ClN4O4; 436.85 g/mol) .
- : 4-methoxyphenyl (electron-donating OMe) in N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-...]acetamide enhances resonance effects .
Table 1: Impact of 2-Aryl Substitutions
| Compound | 2-Aryl Group | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Target Compound | 4-methylphenyl | ~440 (estimated) | Balanced lipophilicity, moderate polarity |
| Methyl 4-...chlorophenyl analog | 4-chlorophenyl | 436.85 | Higher polarity, potential metabolic stability |
| N-(4-bromophenyl)-...methoxyphenyl | 4-methoxyphenyl | ~480 (estimated) | Enhanced electron density, solubility |
Variations in the Acetyl Linker and Terminal Groups
The acetamide-benzoate/benzamide region influences solubility and pharmacokinetics:
- Target compound: Ethyl 4-aminobenzoate ester (improves solubility via ester hydrolysis).
- :
- : Ethyl 3-aminobenzoate analog (C23H19ClN4O4; 450.88 g/mol) shifts the ester to the meta position, altering steric interactions .
Table 2: Terminal Group Modifications
| Compound | Terminal Group | Molecular Weight (g/mol) | Functional Impact |
|---|---|---|---|
| Target Compound | Ethyl 4-aminobenzoate | ~440 | Ester hydrolysis potential, moderate logP |
| G419-0163 | N-(4-ethylphenyl)acetamide | 386.45 | Increased lipophilicity, reduced solubility |
| G419-0211 | N-(2-(4-Cl-phenyl)ethyl) | 420.90 | Halogen-enhanced binding, higher logP |
Key Research Findings and Trends
Substituent Effects : Chlorine or methoxy groups at the 2-aryl position increase polarity and metabolic stability, while methyl groups balance lipophilicity and synthetic simplicity .
Ester vs. Amide Terminal Groups : Esters (target compound) offer better solubility and hydrolysis-dependent activation, whereas amides () enhance target affinity but reduce bioavailability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, and how can they be optimized for the target compound?
- Methodological Answer : The core pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is typically synthesized via cyclization reactions. For example, condensation of hydrazine derivatives with carbonyl compounds (e.g., ethyl 4-chloro-3-oxobutanoate) under reflux conditions in ethanol can yield intermediates like 1H-pyrazol-5-amines. Subsequent acylation with activated esters (e.g., acetyl chloride derivatives) introduces substituents. Optimization involves solvent selection (e.g., solvent-free conditions for reduced side products) and temperature control (e.g., 120°C for cyclization efficiency) .
Q. How can spectroscopic techniques (NMR, IR, X-ray) validate the structure of the target compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the presence of key groups (e.g., methylphenyl protons at δ 2.3–2.5 ppm, ester carbonyl at δ 165–170 ppm).
- IR : Identify the amide C=O stretch (~1680 cm) and pyrazinone C=O (~1720 cm).
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodological Answer : Screen for antimicrobial or antitubulin activity using:
- Antitubercular assays : Mycobacterium tuberculosis H37Rv strain in Middlebrook 7H9 broth, with MIC values determined via microplate Alamar Blue assay .
- Anticancer assays : Sea urchin embryo mitosis inhibition or MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How do substituents on the pyrazole and benzene rings influence biological activity?
- Methodological Answer : Perform SAR studies by synthesizing analogues with varied substituents (e.g., electron-withdrawing groups like -NO or -Cl on the phenyl ring). Assess changes in activity via dose-response curves. For example, 4-methylphenyl groups enhance lipophilicity, improving membrane permeability, while bulky substituents may sterically hinder target binding .
Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?
- Methodological Answer :
- By-product analysis : Use HPLC or LC-MS to identify impurities (e.g., dimerization products from incomplete acylation).
- Process optimization : Adjust stoichiometry (e.g., 1.2 eq. of acyl chloride to ensure complete reaction) or switch to microwave-assisted synthesis for faster, cleaner reactions .
Q. How can computational methods (DFT, molecular docking) predict binding modes with biological targets?
- Methodological Answer :
- DFT calculations : Optimize the compound’s geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps influencing reactivity).
- Docking studies : Use AutoDock Vina to simulate interactions with tubulin (PDB ID: 1SA0) or mycobacterial enzymes, validating predictions with in vitro data .
Q. What analytical techniques characterize polymorphic forms of the compound?
- Methodological Answer :
- PXRD : Compare diffraction patterns of recrystallized samples (e.g., from ethanol vs. acetonitrile).
- DSC/TGA : Identify thermal transitions (melting points, decomposition) to assess stability. Polymorphs with higher melting points often exhibit better shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
